Bienvenue dans la boutique en ligne BenchChem!

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Aldose Reductase Inhibition Quinazolin-4(3H)-one SAR Sulfonate Positional Isomerism

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a water-soluble, sulfonate-functionalized quinazolin-4(3H)-one derivative supplied at ≥95% purity with a molecular formula of C₉H₇N₂NaO₄S and a molecular weight of 262.22 g·mol⁻¹. The compound is typically procured as a reference standard or synthetic building block.

Molecular Formula C9H7N2NaO4S
Molecular Weight 262.22 g/mol
CAS No. 1181458-13-8
Cat. No. B1384497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate
CAS1181458-13-8
Molecular FormulaC9H7N2NaO4S
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1
InChIKeyHXKDWHDMVPALBY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate (CAS 1181458-13-8): Core Structural and Physicochemical Baseline for Informed Procurement


Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a water-soluble, sulfonate-functionalized quinazolin-4(3H)-one derivative supplied at ≥95% purity with a molecular formula of C₉H₇N₂NaO₄S and a molecular weight of 262.22 g·mol⁻¹ . The compound is typically procured as a reference standard or synthetic building block . Its structural architecture embeds the methanesulfonate group directly at the 2-position of the dihydroquinazolinone core, which differentiates it from the more common 4-position-substituted analogs [1].

Why Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate Cannot Be Swapped with Generic Quinazolinone Salts in Rigorous Experimental Settings


Generic substitution among quinazolinone salts fails because the position, chain length, and counterion of the sulfonate appendage govern critical molecular properties that directly control assay outcomes. In sulfonate-containing quinazolin-4(3H)-one libraries, even small changes in the alkyl chain or aryl group attached to the sulfonate center produced marked shifts in aldose reductase inhibition potency and binding-site complementarity [1]. For the target compound, the 2-methanesulfonate placement on the dihydroquinazolinone scaffold alters aqueous solubility, ionization state, and potential metal-chelating behavior relative to 4-position sulfonate isomers or the free acid form ; . Consequently, substituting this compound with an in-class analog that lacks the same substitution pattern—such as a 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid or a generic quinazolinone sodium salt—can produce divergent solubility profiles, reactivity in conjugation chemistry, and potentially unrecognized assay interference [2].

Quantitative Comparative Evidence for Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate: Direct Analog Benchmarking for Research and Industrial Sourcing


Structurally Resolved Sulfonate Position Matters: 2-Methanesulfonate vs. 4-Position Sulfonate Analogs in Aldose Reductase Inhibition

In a systematic library of 21 sulfonate-containing quinazolin-4(3H)-one derivatives evaluated for aldose reductase (ALR2) inhibition, the most potent derivative (compound 10) achieved an IC₅₀ of 0.065 μM, whereas the weakest derivative (compound 9) showed an IC₅₀ of 20.72 μM—a ~319-fold range attributed largely to variation in the sulfonate-bearing substituent [1]. This class-level inference demonstrates that the nature and attachment point of the sulfonate group profoundly modulate target engagement. Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate bears the methanesulfonate at the 2-position of the dihydroquinazolinone, contrasting with the quinazolin-4(3H)-one sulfonate derivatives that carry the sulfonate on a pendant aryl or alkyl linker at N3 or elsewhere. This positional difference is expected to yield a distinct hydrogen-bond and electrostatic interaction profile at catalytic-site residues such as Tyr48 and His110, based on molecular docking of the reference series [1].

Aldose Reductase Inhibition Quinazolin-4(3H)-one SAR Sulfonate Positional Isomerism

Sodium Salt Form vs. Free Acid: Aqueous Solubility and Ionization-State Control for Bioconjugation and Metal-Complexation Workflows

The sodium salt form of (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate confers markedly higher aqueous solubility compared to the corresponding free sulfonic acid, as evidenced by the computed logP value of –1.831 for the neutral conjugate acid form [1]. Although a direct head-to-head solubility measurement versus the free acid is not published, the sodium methanesulfonate moiety is a well-validated strategy for improving dissolution rates and solution stability in quinazolinone-based prodrugs and metal-coordination ligands [2]. Furthermore, sulfonate-containing quinazoline ligands in their sodium salt form have been successfully employed to generate transition-metal complexes (Zn²⁺, Cu²⁺) with demonstrated anti-HIV activity, whereas the free sulfonic acid forms are unsuitable for direct metalation without prior neutralization [2].

Aqueous Solubility Salt Form Selection Metal Complexation

2-Methanesulfonate Quinazolinone as a Synthetic Intermediate: Differentiated Reactivity Relative to 4-Substituted Quinazolinones in Heterocycle Construction

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate has been explicitly cited as a reactant in the synthesis of novel quinazoline derivatives, acting as a precursor for further N-functionalization and annulation reactions . In the broader quinazolin-4(3H)-one synthetic landscape, the 2-position of the dihydroquinazolinone ring is a privileged site for C–C and C–N bond formation, and the installation of a methanesulfonate leaving group at this position provides a synthetic handle that is absent in the more common 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid or 4-chloroquinazoline building blocks [1]. This differentiated reactivity allows for late-stage diversification pathways that are orthogonal to those accessible from 4-substituted quinazolinones.

Synthetic Intermediate Quinazoline Derivatization Heterocyclic Chemistry

Sulfonate-containing Quinazoline Scaffolds Exhibit Potent Anticancer Activity: Class-level Potency Ranging from Nanomolar to Low Micromolar

A dedicated investigation of quinazoline sulfonate scaffolds reported strong anticancer activity across multiple cell lines. The most active benzenesulfonate derivative exhibited IC₅₀ values of 0.8 μM against leukemia (CCRF-CEM) and 1.2 μM against brain cancer (U251) cell lines [1]. This study constitutes the first in-depth SAR investigation of this compound class and demonstrates that quinazoline sulfonates induce G2/M cell cycle arrest. Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate shares the core quinazoline sulfonate pharmacophore but differs in having a methanesulfonate rather than an aryl sulfonate ester, predicting a distinct cytotoxicity and cell-penetration profile relative to the reported benzenesulfonate series .

Anticancer Activity Quinazoline Sulfonate G2/M Cell Cycle Arrest

Transition-Metal Complexation Capability: Defined Sodium Methanesulfonate as a Ligand Precursor for Anti-HIV Metal Complexes

Sulfonate-containing N-donor ligands based on quinazoline scaffolds have been shown to form stable coordination complexes with Zn²⁺ and Cu²⁺ ions, and the resulting metal complexes exhibited anti-HIV activity in cell-based assays [1]. The sodium methanesulfonate group on CAS 1181458-13-8 provides a well-defined anionic sulfonate oxygen donor for metal binding, in contrast to neutral quinazoline ligands that lack this coordination functionality. The pre-formed sodium salt ensures consistent metal-to-ligand stoichiometry during complexation, whereas the corresponding free sulfonic acid would introduce uncontrolled protonation equilibria [1].

Metal Complexation Anti-HIV Sulfonate Ligand

High-Value Application Scenarios for Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate Grounded in Quantitative Evidence


Mapping the 2-Position Sulfonate SAR Space in Aldose Reductase and Related Oxidoreductase Drug Discovery Programs

Positional isomerism in quinazolinone sulfonates generates IC₅₀ differences exceeding 300-fold in ALR2 enzymatic assays [1]. Researchers building focused libraries around the 2-methanesulfonate anchor can systematically explore how the sulfonate attachment point influences binding to the ALR2 anion-binding pocket and selectivity versus ALR1, filling a critical gap in the current SAR landscape that is dominated by N3-linked sulfonate esters.

Synthesis of Novel 2-Substituted Quinazoline Derivatives via Nucleophilic Displacement or Metal-Catalyzed Cross-Coupling

The methanesulfonate group at C2 serves as a viable leaving group for SₙAr reactions with amines or metal-catalyzed cross-coupling with aryl boronic acids [1]. Synthetic chemists requiring C2-elaboration of the quinazolinone scaffold can use this compound as a gateway intermediate to produce 2-aminoquinazolines, 2-arylquinazolines, and annulated polyheterocycles that are difficult to access from 4-chloro or 4-carboxy precursors.

Preparation of Structurally Defined Metal-Quinazoline Complexes for Antiviral and Anticancer Screening

The pre-formed sodium methanesulfonate salt enables direct reaction with transition-metal salts (Zn²⁺, Cu²⁺, Co²⁺) in aqueous or alcoholic media to yield metal complexes with defined O-donor coordination at the sulfonate group [1]. These complexes are candidates for antiviral screening based on the demonstrated anti-HIV activity of related sulfonate-quinazoline Zn²⁺ complexes, and for anticancer screening based on the G2/M cell cycle arrest phenotype observed for quinazoline sulfonates [2].

Physicochemical Comparator Studies: Methanesulfonate vs. Arylsulfonate Quinazoline Derivatives in Permeability and Solubility Assays

With a computed logP of –1.831 [1], this compound occupies a distinct hydrophilicity range compared to arylsulfonate analogs that typically have logP values above +1. Procurement for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, benchmarked against benzenesulfonate and tosylate quinazoline analogs, can quantify the impact of the methanesulfonate group on passive permeability and guide the selection of sulfonate warheads for CNS vs. peripheral target programs.

Quote Request

Request a Quote for Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.